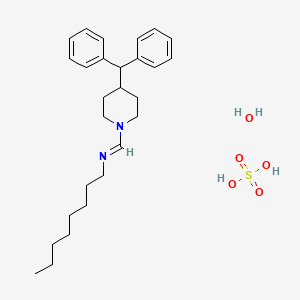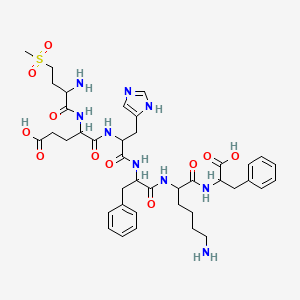
(4R,7S)Tedalinab
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,7S)Tedalinab, also known as (4R,7S)-1-(2,4-difluorophenyl)-N-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxamide, is a compound developed by Glenmark Pharmaceuticals. It is primarily used for the treatment of osteoarthritis and neuropathic pain. This compound acts as a potent and selective cannabinoid CB2 receptor agonist, with a high selectivity of 4700 times for CB2 over the related CB1 receptor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7S)Tedalinab involves several steps, starting from commercially available starting materials. The key steps include the formation of the indazole core, introduction of the difluorophenyl group, and the final coupling with the tert-butyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques like recrystallization and chromatography .
化学反応の分析
Types of Reactions
(4R,7S)Tedalinab undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly on the difluorophenyl group, can lead to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
(4R,7S)Tedalinab has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry and for the synthesis of new derivatives.
Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding receptor-ligand interactions.
Medicine: Investigated for its analgesic and anti-inflammatory properties, particularly in the treatment of osteoarthritis and neuropathic pain.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
(4R,7S)Tedalinab exerts its effects by acting as a selective agonist for the cannabinoid CB2 receptor. This receptor is primarily found in the immune system and peripheral tissues. By binding to the CB2 receptor, this compound modulates the release of neurotransmitters and reduces inflammation and pain. The high selectivity for CB2 over CB1 minimizes the psychoactive effects commonly associated with cannabinoid receptor activation .
類似化合物との比較
Similar Compounds
- CBS-0550
- Olorinab
- SER-601
Uniqueness
Compared to similar compounds, (4R,7S)Tedalinab stands out due to its high selectivity for the CB2 receptor and its favorable pharmacokinetic properties, including good oral bioavailability and a promising safety profile. These characteristics make it a valuable compound for therapeutic applications, particularly in the treatment of pain and inflammation .
特性
CAS番号 |
916591-02-1 |
|---|---|
分子式 |
C19H21F2N3O |
分子量 |
345.4 g/mol |
IUPAC名 |
(1S,7R)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide |
InChI |
InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m1/s1 |
InChIキー |
NTPZXHMTJGOMCJ-MNOVXSKESA-N |
異性体SMILES |
CC(C)(C)NC(=O)C1=NN(C2=C1[C@@H]3CC[C@H]2C3)C4=C(C=C(C=C4)F)F |
正規SMILES |
CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B12301280.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)
![[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)

![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)



![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)


